Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Description
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a synthetic intermediate featuring a piperidine core substituted with a 3-chloropyridinyloxy group and a tert-butyl carbamate-protected amine. This compound is structurally characterized by:
- A piperidine ring functionalized at the 4-position with a 3-chloropyridin-4-yloxy moiety.
- A tert-butyl carbamate group attached to a propan-2-yl backbone, which serves as a protective group for the amine during synthesis.
- A ketone group (1-oxo) linking the piperidine and carbamate segments.
For instance, tert-butyl (1-acetylpiperidin-4-yl)carbamate is prepared by reacting tert-butyl piperidin-4-ylcarbamate with acetic anhydride in the presence of triethylamine, achieving high yields (up to 93% in some steps) .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4/c1-12(21-17(24)26-18(2,3)4)16(23)22-9-6-13(7-10-22)25-15-5-8-20-11-14(15)19/h5,8,11-13H,6-7,9-10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWHLHWNKKNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multiple steps:
Formation of the piperidinyl core: : The initial step typically involves reacting 3-chloropyridine with piperidine to form the piperidinyl-3-chloropyridine intermediate. This step often utilizes a base such as potassium carbonate and a polar aprotic solvent like DMF (Dimethylformamide).
Coupling with tert-butyl carbamate: : The piperidinyl-3-chloropyridine intermediate is then coupled with tert-butyl carbamate using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Optimization of reaction conditions: : Scale-up requires precise control over reaction parameters including temperature, solvent choice, and reaction time to ensure high yields and purity.
Purification processes: : Techniques such as recrystallization or chromatography are employed to purify the product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify the functional groups, leading to products such as corresponding oxides.
Reduction: : Reducing agents can be used to selectively reduce specific bonds or functional groups in the compound.
Substitution: : The chloropyridine moiety is particularly reactive towards nucleophilic substitution, yielding a variety of derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)
Reduction: : NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: : Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Major products from these reactions can include:
Oxides
Alcohols
Amines
Thioethers
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Functions as a ligand in metal-catalyzed reactions.
Biology
Molecular Probes: : Utilized in the study of biological systems through molecular imaging techniques.
Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions.
Medicine
Therapeutic Agents: : Potentially used in the development of new pharmaceuticals targeting specific pathways or diseases.
Drug Delivery Systems: : Incorporated into drug delivery mechanisms to enhance bioavailability and targeting.
Industry
Material Science: : Applied in the development of novel materials with unique properties.
Agriculture: : Could be employed in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action for Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves:
Molecular Targets: : Interacting with enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: : Participates in specific biochemical pathways, potentially inhibiting or activating particular molecular processes.
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: The target compound’s piperidine analogs (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) exhibit high yields (93%) in early synthesis steps, while more complex derivatives (e.g., pyrazole- or chromenone-containing compounds) show moderate yields (55–63%) due to increased steric and electronic complexity . The presence of 3-chloropyridin-4-yloxy in the target compound may introduce challenges in regioselective coupling compared to simpler acetyl or benzodiazole substituents .
Thermal Stability: Melting points vary significantly: Pyrazole derivatives (123–124°C) and chromenone-pyrazolopyrimidine hybrids (163–166°C) demonstrate higher thermal stability than simpler piperidine-carbamates, likely due to extended aromatic systems.
Functional Group Impact: Chloropyridine vs. Carbamate Protection: All compounds utilize tert-butyl carbamate for amine protection, but its positioning (e.g., on propan-2-yl vs. furan-2-ylmethyl) affects steric accessibility .
Analytical Characterization
- LCMS and NMR :
- tert-butyl (1-acetylpiperidin-4-yl)carbamate was confirmed via LCMS ([M-isobutene+H]+ = 185.1) and 1H NMR (δ 4.05–3.95 ppm for piperidine protons) .
- The target compound’s characterization would similarly rely on δ 7.5–8.5 ppm (pyridine protons) and M+ peaks corresponding to its molecular weight (~425 g/mol estimated).
Biological Activity
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H20ClN3O3
- Molecular Weight : 329.79 g/mol
The compound features a tert-butyl group, a piperidine ring, and a chloropyridine moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related arylurea derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.78–3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 44 | MRSA | 0.78 | Bactericidal |
| Compound 44 | VREfm | 3.125 | Bactericidal |
| Compound X | Staphylococcus epidermidis | 2.0 | Bactericidal |
Anti-inflammatory Activity
In addition to antimicrobial properties, carbamate derivatives have been evaluated for anti-inflammatory effects. A study involving various substituted benzamido phenylcarbamates found that several compounds exhibited significant anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to over 54% compared to the standard drug indomethacin .
Table 2: Anti-inflammatory Activity of Carbamate Derivatives
| Compound | Inhibition Percentage (%) | Time (h) |
|---|---|---|
| Compound 4a | 54.239 | 9 |
| Compound 4i | 39.021 | 12 |
The mechanism behind the antimicrobial activity of related compounds appears to involve the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential . This action suggests that these compounds disrupt essential cellular functions in bacteria, making them effective against resistant strains.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various tert-butyl carbamate derivatives for their biological activities. The study found that modifications in the chemical structure significantly affected both antimicrobial and anti-inflammatory properties, indicating that further optimization could enhance efficacy against resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
